ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with an indole-thioacetamido moiety and an ethyl ester group. Its synthesis likely involves the functionalization of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (a common intermediate in tetrahydrobenzo[b]thiophene derivatives) via coupling with 2-((2-methyl-1H-indol-3-yl)thio)acetic acid or its activated derivatives .
Properties
IUPAC Name |
ethyl 2-[[2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-3-27-22(26)19-15-9-5-7-11-17(15)29-21(19)24-18(25)12-28-20-13(2)23-16-10-6-4-8-14(16)20/h4,6,8,10,23H,3,5,7,9,11-12H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXLPOHUMFHJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=C(NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in various biological activities, making indole derivatives valuable for the treatment of different disorders.
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to various biological effects. These interactions often result in changes at the molecular level, which can have significant impacts on cellular functions.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities. These pathways can include those involved in antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
Ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features an indole moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the current understanding of the biological activity of this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 337.42 g/mol
- CAS Number : 920505-93-7
The presence of both indole and thiophene rings in its structure suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a series of indole derivatives were synthesized and tested against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The results showed promising IC50 values ranging from 23.2 to 95.9 μM for various derivatives, with some compounds demonstrating apoptosis induction by targeting key pathways such as PARP-1 and EGFR .
Table 1: Anticancer Activity of Related Indole Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 4 | MCF-7 | 23.2 | Apoptosis induction |
| Compound 24 | HepG2 | 49.9 | EGFR inhibition |
| Compound 29 | MCF-7 | 31.5 | PARP-1 targeting |
| Compound 30 | HepG2 | 45.0 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of ethyl derivatives have also been explored. A study focusing on tetrahydrobenzothiophene derivatives revealed that compounds with similar thiophene structures exhibited significant antibacterial activity against various strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 0.64 to 19.92 μM .
Table 2: Antimicrobial Activity of Tetrahydrobenzothiophene Derivatives
| Compound | Bacteria | MIC (μM) |
|---|---|---|
| Compound 3b | E. coli | 1.11 |
| Compound 3b | P. aeruginosa | 1.00 |
| Compound 3b | Salmonella | 0.54 |
| Compound 3b | S. aureus | 1.11 |
The mechanisms through which ethyl derivatives exert their biological effects are varied:
- Inhibition of RNA-dependent RNA Polymerase (RdRp) : Some studies have identified similar compounds as inhibitors of RdRp in SARS-CoV-2, suggesting potential antiviral applications .
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been linked to the structural features of indoles, which may disrupt key signaling pathways.
- Enzyme Inhibition : Compounds targeting enzymes such as EGFR and PARP-1 have shown enhanced anticancer activity through dual inhibition mechanisms .
Case Studies
In a notable case study involving the synthesis of new bioactive indolyl-triazole hybrids, researchers reported significant cytotoxicity against breast cancer cells with IC50 values comparable to established chemotherapeutics like Erlotinib . This highlights the potential for ethyl derivatives to serve as leads for new therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, where variations in the acetamido side chain and ester groups significantly influence physicochemical and biological properties. Key analogues include:
Key Differences and Implications
This may enhance binding to aromatic-rich enzyme active sites, such as acetylcholinesterase . The ethyl ester moiety improves solubility in organic solvents relative to carboxamide derivatives (e.g., IIIb–IIId in ), which could influence pharmacokinetics.
Synthetic Accessibility: The target compound’s synthesis likely requires specialized reagents (e.g., HFIP for Petasis reactions or DIPEA for amide couplings ), whereas simpler derivatives (e.g., IIIe ) are synthesized under milder conditions (ethanol reflux).
Biological Activity Trends :
- Acetylcholinesterase Inhibition : Piperazine/piperidine-containing derivatives (e.g., IIIe, IC₅₀ = 8.2 µM) show superior activity to carboxamides (IIIb–IIId, IC₅₀ > 20 µM) . The indole-thio group’s electron-rich nature may further modulate inhibition.
- Antioxidant Capacity : Acrylamido derivatives (e.g., compounds B–M in ) exhibit moderate radical scavenging (EC₅₀ = 12–45 µM), with electron-donating groups (e.g., –OCH₃) enhancing activity. The indole moiety’s redox activity could amplify this effect.
Data Tables
Table 1. Physicochemical Properties of Selected Analogues
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The compound's core structure (tetrahydrobenzo[b]thiophene) is typically synthesized via cyclization or condensation reactions. For example, similar derivatives are prepared by refluxing intermediates (e.g., substituted indole-thioacetamides) in anhydrous CH₂Cl₂ under nitrogen, followed by purification via reverse-phase HPLC (MeCN:H₂O gradients) . Optimization includes adjusting stoichiometry (1.2 eq. of anhydrides), solvent choice (polar aprotic for nucleophilic substitution), and reaction time (12–24 hours for complete conversion) .
Q. How is structural confirmation achieved for this compound?
- Methodology : Use a combination of:
- IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .
- ¹H/¹³C NMR to verify substituent positions (e.g., indole protons at δ 7.0–7.5 ppm, thiophene carbons at δ 110–130 ppm) .
- LC-MS/HRMS to confirm molecular weight and purity (e.g., [M+H]+ peaks with <5 ppm error) .
Q. What safety protocols are critical during handling?
- Guidelines :
- Wear PPE (gloves, goggles) due to skin/eye irritation risks .
- Avoid inhalation; use fume hoods for solvent evaporation (e.g., CH₂Cl₂) .
- Store under inert gas (N₂) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can structural modifications enhance antibacterial activity?
- Strategy :
- Replace the indole-thioacetamido group with bulkier substituents (e.g., cyclohexylphenyl) to improve membrane penetration .
- Introduce electron-withdrawing groups (e.g., nitro) to thiophene rings to modulate redox activity .
- Test analogs in MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) and compare IC₅₀ values .
Q. How to resolve contradictions in spectroscopic data across studies?
- Case Example : Discrepancies in melting points (e.g., 205–208°C vs. 213–216°C for similar derivatives) may arise from polymorphism or residual solvents. Mitigate via:
- Recrystallization in multiple solvents (e.g., MeOH/H₂O) .
- PXRD analysis to confirm crystalline phase consistency .
- TGA-DSC to rule out solvent inclusion .
Q. What computational tools predict the compound’s reactivity or binding modes?
- Approach :
- Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .
- Molecular docking (AutoDock Vina) to simulate interactions with bacterial targets (e.g., DNA gyrase) using PubChem 3D conformers .
Key Notes
- Avoid commercial sources (e.g., benchchem.com ) due to reliability concerns; prioritize peer-reviewed syntheses .
- For biological testing, ensure MIC assays follow CLSI guidelines to minimize variability .
- Contradictions in data often stem from subtle differences in reaction conditions or analytical methods—replicate experiments with strict controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
